(2S)-2-[[(2S)-6-amino-2-[[2-[[(1R,4S,7S,10S,16S,19S,22S,25S,28S,31S,34R,39R,42S,45S,48S,55R,58S)-55-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-16,31,45-tris(4-aminobutyl)-58-(2-amino-2-oxoethyl)-4,19,42-tris[(2S)-butan-2-yl]-28,48-bis(3-carbamimidamidopropyl)-7,25-bis(1H-imidazol-4-ylmethyl)-3,6,9,15,18,21,24,27,30,33,41,44,47,50,56,59-hexadecaoxo-22-propan-2-yl-36,37,52,53-tetrathia-2,5,8,14,17,20,23,26,29,32,40,43,46,49,57,60-hexadecazatricyclo[32.16.10.010,14]hexacontane-39-carbonyl]amino]acetyl]amino]hexanoyl]amino]butanediamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Peptide 401 can be synthesized using solid-phase peptide synthesis (SPPS), a method pioneered by Robert Bruce Merrifield. This technique involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes repeated cycles of deprotection, coupling, and washing to ensure the correct sequence of amino acids .
Industrial Production Methods
Industrial production of peptides like Peptide 401 often employs automated SPPS systems. These systems allow for the efficient and scalable synthesis of peptides by automating the repetitive steps involved in SPPS. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized peptides .
Chemical Reactions Analysis
Types of Reactions
Peptide 401 undergoes various chemical reactions, including:
Oxidation: This reaction can affect the disulfide bonds within the peptide, altering its structure and function.
Reduction: Reduction of disulfide bonds can lead to the formation of free thiol groups, impacting the peptide’s biological activity.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with modified properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used for reduction.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of Peptide 401, as well as various analogs with substituted amino acid residues .
Scientific Research Applications
Peptide 401 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: Researchers study its role in mast cell degranulation and its effects on inflammatory pathways.
Medicine: Peptide 401 is investigated for its potential therapeutic applications in treating inflammatory diseases and conditions like arthritis.
Industry: It is used in the development of anti-inflammatory drugs and as a tool in biochemical assays
Mechanism of Action
Peptide 401 exerts its effects primarily by binding to specific receptors on the surface of mast cells, leading to their degranulation. This process involves the release of histamine and other inflammatory mediators, which contribute to its anti-inflammatory properties. The peptide also inhibits prostaglandin synthesis, further reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Apamin: Another peptide from bee venom, known for its neurotoxic effects.
Melittin: A major component of bee venom with potent anti-inflammatory and antimicrobial properties.
LTX-315: An oncolytic peptide with similar amphipathic properties, used in cancer therapy
Uniqueness of Peptide 401
Peptide 401 is unique due to its specific ability to degranulate mast cells and its potent anti-inflammatory effects. Unlike other peptides, it has a well-defined mechanism of action involving the inhibition of prostaglandin synthesis and the release of histamine .
Properties
Molecular Formula |
C110H192N40O24S4 |
---|---|
Molecular Weight |
2587.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[2-[[(1R,4S,7S,10S,16S,19S,22S,25S,28S,31S,34R,39R,42S,45S,48S,55R,58S)-55-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-16,31,45-tris(4-aminobutyl)-58-(2-amino-2-oxoethyl)-4,19,42-tris[(2S)-butan-2-yl]-28,48-bis(3-carbamimidamidopropyl)-7,25-bis(1H-imidazol-4-ylmethyl)-3,6,9,15,18,21,24,27,30,33,41,44,47,50,56,59-hexadecaoxo-22-propan-2-yl-36,37,52,53-tetrathia-2,5,8,14,17,20,23,26,29,32,40,43,46,49,57,60-hexadecazatricyclo[32.16.10.010,14]hexacontane-39-carbonyl]amino]acetyl]amino]hexanoyl]amino]butanediamide |
InChI |
InChI=1S/C110H192N40O24S4/c1-11-58(7)83(118)103(169)136-66(30-17-22-38-113)94(160)142-77-53-177-178-54-78-100(166)135-68(33-25-41-126-109(120)121)92(158)132-67(31-18-23-39-114)95(161)147-85(59(8)12-2)106(172)144-75(89(155)128-50-82(153)131-64(28-15-20-36-111)90(156)138-71(88(119)154)46-80(116)151)51-175-176-52-76(143-96(162)74(47-81(117)152)140-101(77)167)99(165)134-65(29-16-21-37-112)91(157)133-69(34-26-42-127-110(122)123)93(159)139-72(44-62-48-124-55-129-62)97(163)146-84(57(5)6)104(170)149-87(61(10)14-4)105(171)137-70(32-19-24-40-115)108(174)150-43-27-35-79(150)102(168)141-73(45-63-49-125-56-130-63)98(164)148-86(60(9)13-3)107(173)145-78/h48-49,55-61,64-79,83-87H,11-47,50-54,111-115,118H2,1-10H3,(H2,116,151)(H2,117,152)(H2,119,154)(H,124,129)(H,125,130)(H,128,155)(H,131,153)(H,132,158)(H,133,157)(H,134,165)(H,135,166)(H,136,169)(H,137,171)(H,138,156)(H,139,159)(H,140,167)(H,141,168)(H,142,160)(H,143,162)(H,144,172)(H,145,173)(H,146,163)(H,147,161)(H,148,164)(H,149,170)(H4,120,121,126)(H4,122,123,127)/t58-,59-,60-,61-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,83-,84-,85-,86-,87-/m0/s1 |
InChI Key |
COXZPDHTJACGLG-IEVXVHRQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CCCNC(=N)N)[C@@H](C)CC)CC4=CNC=N4)CCCCN)[C@@H](C)CC)C(C)C)CC5=CNC=N5)CCCNC(=N)N)CCCCN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N2)CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)N)C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCCNC(=N)N)C(C)CC)CC4=CNC=N4)CCCCN)C(C)CC)C(C)C)CC5=CNC=N5)CCCNC(=N)N)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)N |
Origin of Product |
United States |
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